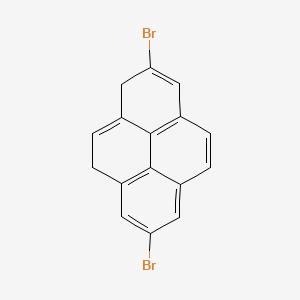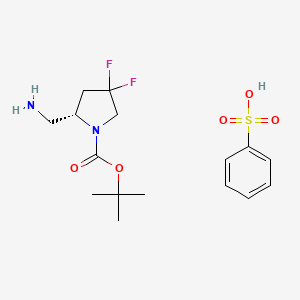
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate is a chemical compound that features a pyrrolidine ring substituted with a fluorine atom and a methyl group. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Preparation Methods
The synthesis of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups are introduced through selective fluorination and methylation reactions. These reactions often require specific reagents and conditions to ensure the correct stereochemistry.
Formation of the p-Toluenesulfonate Salt: The final step involves the reaction of the synthesized (2R,4S)-4-Fluoro-2-methylpyrrolidine with p-toluenesulfonic acid to form the p-toluenesulfonate salt.
Chemical Reactions Analysis
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Addition Reactions: The pyrrolidine ring can participate in addition reactions with various electrophiles.
Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is used in biological studies to investigate its effects on various biological systems. It can be used as a probe to study enzyme interactions and other biochemical processes.
Medicine: The compound has potential applications in drug discovery and development. Its unique structural properties make it a candidate for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and other proteins, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
(2R,4S)-4-Fluoro-2-methylpyrrolidine p-toluenesulfonate can be compared with other similar compounds, such as:
(2R,4S)-4-Fluoro-2-methylpyrrolidine hydrochloride: This compound is similar in structure but differs in the counterion, which can affect its solubility and reactivity.
(2R,4S)-4-Fluoro-2-methylpyrrolidine acetate: Another similar compound with a different counterion, which can influence its chemical properties and applications.
The uniqueness of this compound lies in its specific combination of substituents and counterion, which can provide distinct reactivity and application potential.
Properties
Molecular Formula |
C12H18FNO3S |
|---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
(2R,4S)-4-fluoro-2-methylpyrrolidine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C5H10FN/c1-6-2-4-7(5-3-6)11(8,9)10;1-4-2-5(6)3-7-4/h2-5H,1H3,(H,8,9,10);4-5,7H,2-3H2,1H3/t;4-,5+/m.1/s1 |
InChI Key |
GUUMBPPKIBRBBU-SJGICDGZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Canonical SMILES |
CC1CC(CN1)F.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12040993.png)
![(2E)-2-[4-(2,4-dimethoxyphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B12040998.png)
![4-Ethoxybenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12041002.png)


![methyl 4-((E)-{[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]hydrazono}methyl)benzoate](/img/structure/B12041033.png)
![3-Nitrobenzaldehyde [7-(2-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B12041041.png)


![9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12041077.png)

![3-Methyl-2-pentyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041086.png)
![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12041093.png)
